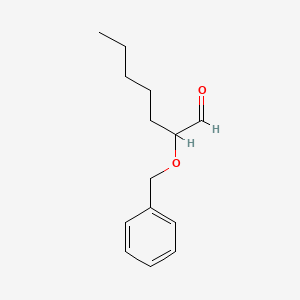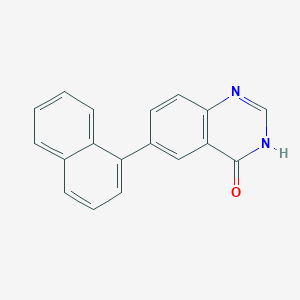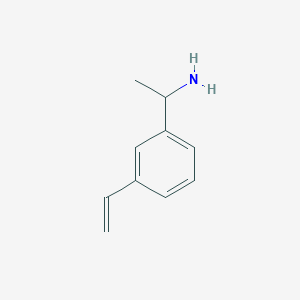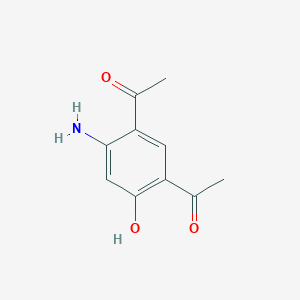
Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- is a chemical compound with the molecular formula C8H9NO2 It is known for its unique structure, which includes an acetyl group, an amino group, and a hydroxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- can be synthesized through several methods. One common approach involves the acetylation of 4-amino-2-hydroxyacetophenone. This reaction typically requires acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonyl chlorides, or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Amino-2-hydroxyphenyl)ethanone
- 2-Acetyl-5-aminophenol
- 4-Acetyl-3-hydroxyaniline
Comparison: Ethanone, 1,1'-(4-amino-6-hydroxy-1,3-phenylene)bis- is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both amino and hydroxy groups in specific positions can enhance its reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
79324-45-1 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-(5-acetyl-2-amino-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-5(12)7-3-8(6(2)13)10(14)4-9(7)11/h3-4,14H,11H2,1-2H3 |
InChI-Schlüssel |
UGGHBOQMYQCHLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1N)O)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
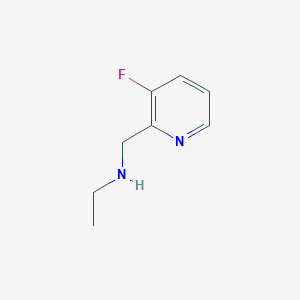
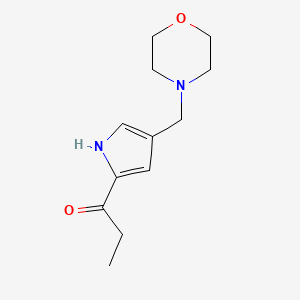
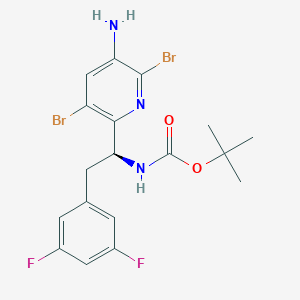
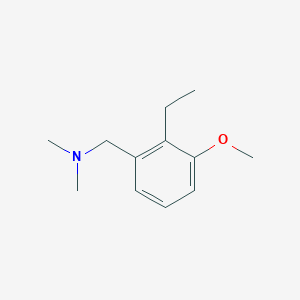
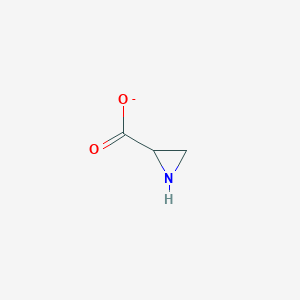
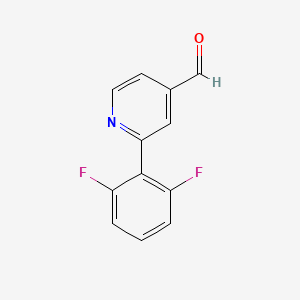
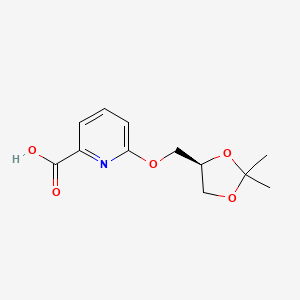
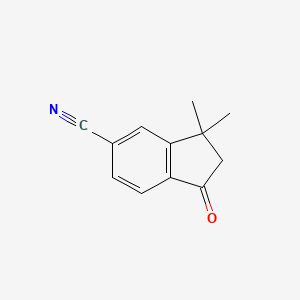
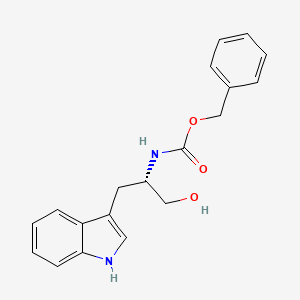
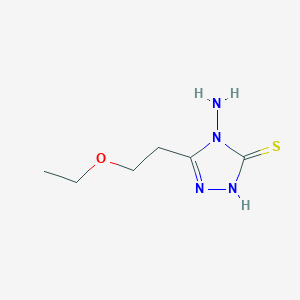
![2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid](/img/structure/B8329522.png)
